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Compound of Interest

Compound Name:
5-(benzyloxy)-1H-pyrrolo[2,3-

c]pyridine

Cat. No.: B579747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-
c]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery.

The synthesis is based on a modified Batcho-Leimgruber indole synthesis strategy, which

involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Overview of the Synthetic Pathway
The synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine is accomplished through a three-

stage process. The first stage involves the synthesis of the key intermediate, 4-(benzyloxy)-3-

methyl-2-nitropyridine. This is achieved via nitration of 4-chloro-3-methylpyridine, followed by a

nucleophilic aromatic substitution with benzyl alcohol. The second stage is the formation of a

reactive enamine through the condensation of the nitropyridine intermediate with N,N-

dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The final stage is the reductive

cyclization of the enamine to yield the target pyrrolo[2,3-c]pyridine.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Physical State CAS Number

4-Chloro-3-

methyl-2-

nitropyridine

C₆H₅ClN₂O₂ 172.57 Solid 54535-91-4

4-(Benzyloxy)-3-

methyl-2-

nitropyridine

C₁₃H₁₂N₂O₃ 244.25 Solid Not available

5-

(Benzyloxy)-1H-

pyrrolo[2,3-

c]pyridine

C₁₄H₁₂N₂O 224.26 Solid 17288-54-9

Experimental Protocols
Stage 1: Synthesis of 4-(Benzyloxy)-3-methyl-2-
nitropyridine
Step 1a: Synthesis of 4-Chloro-3-methyl-2-nitropyridine

Materials: 4-chloro-3-methylpyridine, fuming nitric acid (90%), concentrated sulfuric acid

(98%).

Procedure:

To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and fuming

nitric acid (25 mL), slowly add 4-chloro-3-methylpyridine (10 g, 78.4 mmol) while

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 60 °C for 4 hours.

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200

g).
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate

solution until the pH is approximately 7.

Extract the aqueous layer with dichloromethane (3 x 100 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 4-chloro-3-methyl-2-nitropyridine as a solid.

Step 1b: Synthesis of 4-(Benzyloxy)-3-methyl-2-nitropyridine

Materials: 4-chloro-3-methyl-2-nitropyridine, benzyl alcohol, sodium hydride (60% dispersion

in mineral oil), anhydrous N,N-dimethylformamide (DMF).

Procedure:

To a stirred suspension of sodium hydride (2.0 g, 50 mmol, 1.2 equiv) in anhydrous DMF

(50 mL) under a nitrogen atmosphere, add benzyl alcohol (5.4 g, 50 mmol, 1.2 equiv)

dropwise at 0 °C.

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas

ceases.

Add a solution of 4-chloro-3-methyl-2-nitropyridine (7.2 g, 41.7 mmol, 1.0 equiv) in

anhydrous DMF (20 mL) dropwise to the sodium benzoxide solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of water (100 mL).

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate

gradient) to obtain 4-(benzyloxy)-3-methyl-2-nitropyridine.

Stage 2: Formation of the Enamine Intermediate
Materials: 4-(benzyloxy)-3-methyl-2-nitropyridine, N,N-dimethylformamide dimethyl acetal

(DMF-DMA), pyrrolidine, anhydrous DMF.

Procedure:

In a round-bottom flask, dissolve 4-(benzyloxy)-3-methyl-2-nitropyridine (5.0 g, 20.5 mmol)

in anhydrous DMF (40 mL).

Add N,N-dimethylformamide dimethyl acetal (4.9 g, 41.0 mmol, 2.0 equiv) and pyrrolidine

(2.9 g, 41.0 mmol, 2.0 equiv) to the solution.

Heat the reaction mixture to 110 °C and stir for 3 hours under a nitrogen atmosphere.

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure to yield the crude enamine intermediate as a dark red oil. This intermediate is

typically used in the next step without further purification.

Stage 3: Reductive Cyclization to 5-(benzyloxy)-1H-
pyrrolo[2,3-c]pyridine

Materials: Crude enamine intermediate, Raney nickel (50% slurry in water), hydrazine

hydrate (85%), ethanol, tetrahydrofuran (THF).

Procedure:

Dissolve the crude enamine intermediate from the previous step in a mixture of ethanol

(100 mL) and THF (100 mL).

Carefully add Raney nickel (approximately 2 g of the slurry, washed with ethanol) to the

solution.

Heat the mixture to 40 °C and add hydrazine hydrate (5 mL, ~100 mmol) dropwise.

Vigorous gas evolution will be observed.
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After the initial vigorous reaction subsides, maintain the reaction temperature at 50-60 °C

and stir for 2 hours, or until the starting material is consumed (monitored by TLC).

Cool the reaction mixture to room temperature and carefully filter through a pad of Celite®

to remove the Raney nickel. Wash the Celite® pad with ethanol.

Combine the filtrate and washings and concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel (eluent:

dichloromethane/methanol gradient) to afford 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
as a solid.
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Caption: Synthetic workflow for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine.

To cite this document: BenchChem. [Synthesis Protocol for 5-(benzyloxy)-1H-pyrrolo[2,3-
c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b579747#5-benzyloxy-1h-pyrrolo-2-3-c-pyridine-
synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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